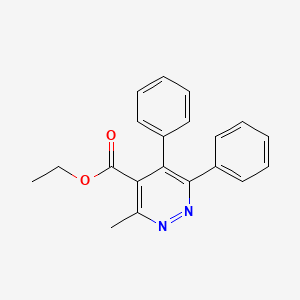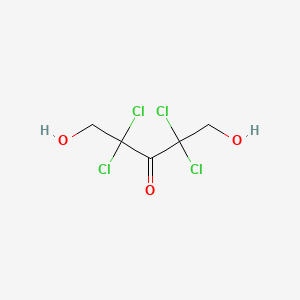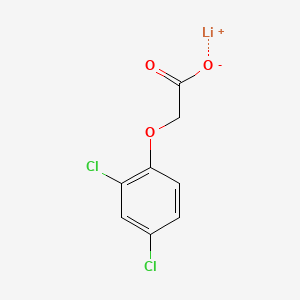
Ethyl 3-methyl-5,6-diphenylpyridazine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-methyl-5,6-diphenylpyridazine-4-carboxylate is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by its unique structure, which includes a pyridazine ring substituted with ethyl, methyl, and diphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-5,6-diphenylpyridazine-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-5,6-diphenylpyridazine-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-methyl-5,6-diphenylpyridazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups on the pyridazine ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted pyridazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds. It is used in the development of new materials with unique properties.
Industry: The compound is used in the production of specialty chemicals and advanced materials with specific functionalities.
Wirkmechanismus
The mechanism of action of ethyl 3-methyl-5,6-diphenylpyridazine-4-carboxylate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to therapeutic effects. The compound may also interact with cellular pathways involved in disease processes, thereby exerting its effects at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-methyl-5,6-diphenylpyridazine-4-carboxylate can be compared with other similar compounds in the pyridazine family:
This compound vs. Ethyl 3-methyl-5,6-diphenylpyridazine-4-carboxamide: The carboxamide derivative has different functional groups, leading to variations in chemical reactivity and biological activity.
This compound vs. Ethyl 3-methyl-5,6-diphenylpyridazine-4-sulfonate: The sulfonate derivative exhibits different solubility and stability properties, making it suitable for different applications.
Eigenschaften
CAS-Nummer |
62139-82-6 |
|---|---|
Molekularformel |
C20H18N2O2 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
ethyl 3-methyl-5,6-diphenylpyridazine-4-carboxylate |
InChI |
InChI=1S/C20H18N2O2/c1-3-24-20(23)17-14(2)21-22-19(16-12-8-5-9-13-16)18(17)15-10-6-4-7-11-15/h4-13H,3H2,1-2H3 |
InChI-Schlüssel |
WBZHEHMQHFEMCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=NC(=C1C2=CC=CC=C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Allyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11966086.png)
![4-Hydroxybenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11966090.png)


![2,2-Dichlorobicyclo[4.1.0]heptane](/img/structure/B11966115.png)
![(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966118.png)


![2-(4-Methoxy-phenyl)-3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11966127.png)
![2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B11966137.png)


![1,4-bis(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butane-1,4-dione](/img/structure/B11966151.png)

